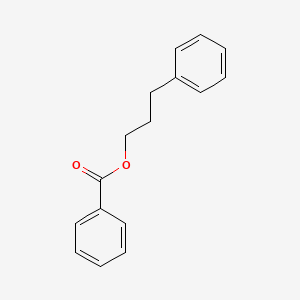

3-Phenylpropyl benzoate

描述

Academic Significance in Organic and Materials Chemistry

In the field of organic chemistry, 3-Phenylpropyl benzoate (B1203000) and its derivatives serve as valuable substrates and intermediates in the development of new synthetic methodologies. Researchers utilize this compound to test the efficacy and scope of novel catalytic systems and to study reaction mechanisms. Its defined structure allows for clear analysis of reaction outcomes, making it a useful model compound. vulcanchem.comwisc.edu

The significance of 3-Phenylpropyl benzoate in materials science is primarily associated with its role as a plasticizer and as a component in the synthesis of functional polymers. Its introduction into polymer matrices can significantly alter their physical properties, leading to materials with enhanced flexibility and processability. google.com Furthermore, the related monomer, 3-phenylpropyl methacrylate (B99206) (PPMA), is employed in the creation of advanced polymers with tunable properties. rsc.orgresearchgate.net

Overview of Contemporary Research Domains

Current research involving this compound and its analogs is concentrated in several key areas. These include the development of efficient and environmentally friendly methods for its synthesis, its application as a non-traditional plasticizer in polymer formulations, and its incorporation into sophisticated polymer architectures such as block copolymers that exhibit stimulus-responsive behavior. google.comnih.gov

Structure

3D Structure

属性

CAS 编号 |

60045-26-3 |

|---|---|

分子式 |

C16H16O2 |

分子量 |

240.3 g/mol |

IUPAC 名称 |

3-phenylpropyl benzoate |

InChI |

InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |

InChI 键 |

ONPVMQLRVWKFFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |

其他CAS编号 |

60045-26-3 |

产品来源 |

United States |

Synthetic Methodologies for 3 Phenylpropyl Benzoate

Esterification Reaction Pathways

Esterification, the classic reaction for forming esters, can be achieved through various approaches to synthesize 3-phenylpropyl benzoate (B1203000).

Direct Esterification Approaches

Direct esterification involves the reaction of 3-phenyl-1-propanol (B195566) with benzoic acid or its derivatives. ontosight.ai A common laboratory-scale method is the reaction of 3-phenyl-1-propanol with benzoyl chloride in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). This approach is effective but may require subsequent purification steps to remove the basic catalyst and byproducts.

Solid acid catalysts are also employed to facilitate direct esterification, offering advantages in terms of separation and reusability. For instance, modified montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been used for the esterification of substituted benzoic acids with various alcohols, suggesting its potential applicability for 3-phenylpropyl benzoate synthesis. ijstr.org Similarly, deep eutectic solvents (DES) composed of p-toluenesulfonic acid and benzyltriethyl ammonium (B1175870) chloride have shown high catalytic activity in the esterification of benzoic acid with different alcohols, achieving conversions as high as 88.3% with ethanol (B145695) at 75°C. dergipark.org.tr The use of titanium tetrachloride (TiCl₄) has also been reported to effectively mediate the direct esterification of carboxylic acids with alcohols. mdpi.com

Enzymatic catalysis using lipases presents a green alternative for direct esterification. Lipases can catalyze the esterification of phenylpropanoic or phenylpropenoic acids with medium-chain alcohols, a process that can be adapted for this compound synthesis. google.com

Table 1: Comparison of Catalysts in Direct Esterification of Benzoic Acid/Derivatives

| Catalyst | Reactants | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pyridine/DMAP | 3-Phenyl-1-propanol, Benzoyl chloride | N/A | High (qualitative) | |

| Modified Montmorillonite K10 | Substituted benzoic acids, Alcohols | Reflux, solvent-free | High yields | ijstr.org |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid, Ethanol | 75°C | 88.3% conversion | dergipark.org.tr |

| Titanium Tetrachloride | Acetic acid, 3-Phenyl-1-propanol | Room temp., CH₂Cl₂ | 97% yield | mdpi.com |

| Lipase (B570770) | Phenylpropanoic acids, Alcohols | 20-100°C, vacuum | N/A | google.com |

Transesterification Processes

Transesterification provides an alternative route where an existing ester is reacted with 3-phenyl-1-propanol, or a phenylpropyl ester is reacted with benzoic acid. Nickel-catalyzed transesterification of methyl esters has been demonstrated as an effective method. sorbonne-universite.fr For instance, the reaction of methyl benzoate with an alcohol in the presence of a nickel catalyst can yield the desired benzoate ester.

N-Heterocyclic carbenes (NHCs) have emerged as potent catalysts for transesterification. They can catalyze the reaction between a methyl ester and benzoic acid. Furthermore, polyethyleneimine-supported cobalt (II) chloride has been reported as a novel polymeric nanocomposite catalyst for one-step transesterification reactions. tandfonline.com Lipases are also widely used for transesterification, offering high selectivity under mild, solvent-free conditions. For example, immobilized Candida cylindracea lipase (CCL) has been successfully used for the synthesis of propyl benzoate via transesterification. nih.gov

Microwave-Assisted Esterification

The application of microwave irradiation can significantly accelerate esterification reactions. This technique has been shown to reduce reaction times and improve yields in various ester synthesis processes. For instance, microwave-assisted synthesis of esters using Brønsted acidic ionic liquids as both solvent and catalyst has been reported to give good to excellent yields (77–98.5%) in a solvent-free system. researchgate.net Another study on the microwave-assisted synthesis of substituted triazoles utilized a Milestone Flexi Wave system, achieving reaction temperatures of 165°C and pressures of 12.2 bar, indicating the potential for rapid synthesis of this compound under similar conditions. scispace.com

Multi-step and Cascade Synthesis Routes

More complex, yet efficient, synthetic strategies involve multi-step or cascade reactions, often in a one-pot setup, to produce this compound from readily available precursors.

One-Pot Catalytic Synthesis from Precursors (e.g., Cinnamyl Alcohol and Benzoic Anhydride)

A notable multi-step, one-pot synthesis involves the reaction of cinnamyl alcohol and benzoic anhydride (B1165640) to first form cinnamyl benzoate via transesterification, which is then hydrogenated in the same pot to yield this compound. researchgate.netresearchgate.net This process requires a multifunctional catalyst that possesses both acidic sites for the esterification and metal sites for the hydrogenation.

A highly effective catalyst for this one-pot synthesis is a multifunctional palladium catalyst supported on a zeolitic imidazolate framework (ZIF-8), denoted as Pd-DTP@ZIF-8. researchgate.netresearchgate.net In this system, dodecatungstophosphoric acid (DTP) provides the acid sites for the transesterification of cinnamyl alcohol with benzoic anhydride, while palladium nanoparticles facilitate the subsequent selective hydrogenation of the carbon-carbon double bond in the resulting cinnamyl benzoate. Research has shown that a 5% Pd-DTP@ZIF-8 catalyst can achieve a near 98% conversion of cinnamyl benzoate to this compound with 93% selectivity. researchgate.netresearchgate.net

Table 2: One-Pot Synthesis of this compound from Cinnamyl Alcohol

| Catalyst | Precursors | Intermediate | Final Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 5% Pd-DTP@ZIF-8 | Cinnamyl alcohol, Benzoic anhydride | Cinnamyl benzoate | This compound | ~98% conversion, 93% selectivity. ZIF-8 support showed superior activity due to high surface area. | researchgate.netresearchgate.net |

Selective Hydrogenation of Unsaturated Precursors (e.g., Cinnamyl Benzoate)

The selective hydrogenation of the C=C double bond in cinnamyl benzoate is a crucial step in the synthesis of this compound from unsaturated precursors. This transformation can be carried out as a standalone reaction or as the final step in a one-pot process.

Palladium-based catalysts are highly effective for this selective hydrogenation. For example, palladium nanoparticles supported on ZIF-8 have demonstrated excellent performance. researchgate.net Other supports for palladium catalysts in hydrogenation reactions include dual-pore monolithic silica (B1680970) beads and various forms of carbon. rsc.orgarkat-usa.org The choice of catalyst and support can influence the selectivity of the hydrogenation, either towards the saturation of the C=C bond to form this compound or the reduction of the ester group. Studies on the hydrogenation of cinnamaldehyde, a related α,β-unsaturated compound, show that palladium on solid carbon spheres can lead to the complete hydrogenation to 3-phenyl-1-propanol, highlighting the tunability of the catalytic system. arkat-usa.org

Table 3: Catalytic Systems for Selective Hydrogenation

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| 5% Pd-DTP@ZIF-8 | Cinnamyl benzoate | This compound | High conversion and selectivity in a one-pot reaction. | researchgate.netresearchgate.net |

| Pd on dual-pore monolithic silica beads | Cinnamyl alcohol | 3-Phenyl-1-propanol | 94% yield, demonstrating effective C=C hydrogenation. | rsc.org |

| Pd on solid carbon spheres (SCS) | Cinnamaldehyde | 3-Phenyl-1-propanol | 100% selectivity to the fully saturated alcohol. | arkat-usa.org |

Catalysis in 3 Phenylpropyl Benzoate Synthesis

Heterogeneous Catalysis Systems

Heterogeneous catalysts are favored in many industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Several solid-supported catalysts have demonstrated high efficacy in the synthesis of 3-phenylpropyl benzoate (B1203000) and related esters.

Zeolitic Imidazolate Frameworks (ZIFs) and Metal-Organic Frameworks (MOFs) have emerged as highly effective catalyst supports due to their large surface areas and tunable pore sizes. In the context of 3-phenylpropyl benzoate synthesis, ZIF-8 has been identified as a superior support material. acs.orgresearchgate.netmdpi.com The one-pot synthesis of this compound from cinnamyl alcohol and benzoic anhydride (B1165640) involves a two-step process: transesterification followed by hydrogenation. acs.orgmdpi.com ZIF-8's high surface area and smaller pore diameter contribute to its enhanced catalytic activity compared to other supports like K10 clay and Mesoporous Cellular Foam (MCF). acs.orgresearchgate.netmdpi.com The catalytic efficiency of ZIF-8 is further amplified when it is functionalized with active catalytic species. acs.org

To create a multifunctional catalyst for the one-pot synthesis of this compound, a hybrid system incorporating both acidic and metallic sites has been developed. acs.orgresearchgate.netcaltech.edu Specifically, a catalyst comprising Dodecatungstophosphoric Acid (DTP) and Palladium (Pd) nanoparticles supported on ZIF-8 (Pd-DTP@ZIF-8) has shown exceptional activity and selectivity. acs.orgresearchgate.netmdpi.comcaltech.eduelsevierpure.com

In this system, DTP provides the acid sites necessary for the initial transesterification of cinnamyl alcohol with benzoic anhydride to form cinnamyl benzoate. acs.orgresearchgate.net Subsequently, the palladium nanoparticles catalyze the hydrogenation of the cinnamyl benzoate intermediate to yield the final product, this compound. acs.org The DTP is encapsulated within the ZIF-8 cages, while the palladium is loaded onto the exterior. researchgate.net This strategic placement of dual active sites on a high-surface-area support enables the cascade reaction to proceed efficiently in a single pot. researchgate.netcaltech.edu

Table 1: Performance of Different Supports in the Synthesis of this compound

| Support | Key Features | Catalytic Performance | Reference |

| ZIF-8 | High surface area, small pore diameter | Maximum activity observed | acs.orgresearchgate.netmdpi.com |

| K10 Clay | - | Lower activity than ZIF-8 | acs.orgmdpi.com |

| MCF | - | Lower activity than ZIF-8 | acs.orgmdpi.com |

The selective hydrogenation step in the synthesis of this compound is crucial, and various transition metal nanoparticles have been evaluated for this purpose. Among the metals studied—Palladium (Pd), Nickel (Ni), and Copper (Cu)—palladium has demonstrated superior performance for the selective hydrogenation of the intermediate cinnamyl benzoate. acs.orgresearchgate.netmdpi.com

The efficiency of these nanoparticle catalysts is dependent on their size, dispersion, and the nature of the support material. nih.govacs.org For instance, palladium nanoparticles supported on ZIF-8 have been shown to be highly effective. acs.org The use of non-noble metal catalysts like nickel and copper is also being explored as a more cost-effective alternative, with research focusing on optimizing their activity and stability for hydrogenation reactions. nih.govnih.gov

Table 2: Transition Metals Studied for the Hydrogenation Step

| Metal Nanoparticle | Role in Synthesis | Performance | Reference |

| Palladium (Pd) | Selective hydrogenation | Most effective | acs.orgresearchgate.netmdpi.com |

| Nickel (Ni) | Selective hydrogenation | Studied as an alternative | acs.orgresearchgate.net |

| Copper (Cu) | Selective hydrogenation | Studied as an alternative | acs.orgresearchgate.net |

Metal cation exchanged montmorillonite (B579905) nanoclays are effective solid acid catalysts for esterification reactions. fu-berlin.dethieme-connect.de While direct studies on this compound synthesis are limited, the esterification of phenylacetic acid with p-cresol (B1678582) to produce p-cresyl phenyl acetate (B1210297) using these catalysts provides a strong analogous case. fu-berlin.de

These nanoclays, exchanged with various metal cations such as Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, and Cu²⁺, exhibit Brønsted and Lewis acidity, which catalyzes the esterification process. thieme-connect.de The catalytic activity is influenced by the nature of the exchanged cation and the reaction conditions. fu-berlin.dethieme-connect.de This class of catalysts represents a promising and environmentally friendly option for the synthesis of esters like this compound.

Hydrotalcites, which are layered double hydroxides, and their alkali-promoted counterparts serve as effective solid base catalysts in transesterification and acylation reactions. semanticscholar.orgnih.gov For instance, potassium-promoted hydrotalcite (K/HT) has been successfully used in the synthesis of 2-methoxy phenyl benzoate from guaiacol (B22219) and benzoic anhydride, achieving high conversion and selectivity. mdpi.comnih.gov

The catalytic activity of hydrotalcites stems from the basic sites generated upon calcination. semanticscholar.org Promotion with alkali metals, such as potassium, can significantly enhance the basicity and, consequently, the catalytic performance. mdpi.comsemanticscholar.org These catalysts are reusable and offer a green alternative to homogeneous base catalysts for ester synthesis. nih.gov Their applicability to the synthesis of this compound through transesterification is therefore highly plausible.

Homogeneous and Organocatalysis Approaches

Homogeneous catalysis offers the advantage of high activity and selectivity under mild reaction conditions, although catalyst separation can be more challenging than with heterogeneous systems.

Homogeneous palladium complexes have been extensively studied for a variety of organic transformations, including the substitution of benzylic carboxylates. researchgate.net These reactions often proceed through the formation of a (π-allyl)palladium intermediate, which can then react with a nucleophile. researchgate.net While direct application to this compound synthesis from specific precursors is a subject of ongoing research, the fundamental principles of palladium-catalyzed cross-coupling and substitution reactions are well-established. fu-berlin.de Similarly, manganese pincer complexes have been reported to catalyze the dehydrogenative cross-coupling of primary alcohols, including the conversion of 3-phenyl-1-propanol (B195566) to its corresponding methyl ester, demonstrating the potential of homogeneous systems. elsevierpure.com

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative. For ester synthesis, several organocatalytic approaches are relevant. N-Heterocyclic carbenes (NHCs) are known to catalyze transesterification reactions effectively. acs.org Zwitterionic salts have also been developed as organocatalysts for the transesterification of methyl carboxylates. researchgate.net Furthermore, simple organic acids like benzoic acid have been shown to act as efficient organocatalysts for ring-opening copolymerization to form polyesters, highlighting the potential of acid-catalyzed organocatalytic esterification. These methods avoid the use of potentially toxic metals and often operate under mild conditions.

Kinetic and Mechanistic Studies of Catalytic Reactions

Understanding the kinetics and reaction mechanisms is fundamental to optimizing the synthesis of this compound. Researchers employ various models and studies to elucidate the intricate steps involved in the catalytic conversion of reactants to the desired ester.

Reaction Order Determination (e.g., Second-Order Kinetics)

Kinetic studies have revealed that the synthesis of this compound can follow second-order kinetics. researchgate.net This was observed in a study utilizing a cesium salt of dodecatungstophosphoric acid (Cs2.5H0.5PW12O40) supported on mesocellular foam (MCF) silica (B1680970) as the catalyst. The reaction rate's dependence on the concentration of both reactants is a key characteristic of this kinetic model. In some cases, under specific conditions, the reaction might appear to follow pseudo-first-order kinetics, particularly if one reactant is present in a large excess. semanticscholar.orgacs.org

Activation Energy Calculations

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a reaction to occur. For the synthesis of this compound using a 20% (w/w) Cs-DTP/MCF catalyst, the activation energy was determined to be 15.94 kcal/mol. researchgate.net In a different catalytic system for the synthesis of benzodiazepine (B76468) derivatives, which also follows a Langmuir-Hinshelwood-Hougen-Watson mechanism, the apparent activation energy was found to be 9.39 kcal/mol. researchgate.net These values are crucial for understanding the temperature sensitivity of the reaction and for designing energy-efficient processes.

Eley-Rideal (ER) Mechanisms

In contrast to the LHHW model, the Eley-Rideal (ER) mechanism proposes that a reaction occurs between an adsorbed molecule and a molecule in the bulk fluid (gas or liquid) phase. catalysis.blognumberanalytics.comnumberanalytics.comfiveable.meethz.ch This mechanism is typically considered when one of the reactants does not adsorb significantly onto the catalyst surface. numberanalytics.com While the LHHW model is more commonly cited for esterification reactions, the possibility of an ER mechanism cannot be entirely ruled out under specific conditions or with certain catalyst-reactant systems, particularly in gas-phase reactions. catalysis.blogfiveable.me The ER mechanism involves one reactant being adsorbed on the catalyst surface while the other reacts directly from the gas or liquid phase. fiveable.me

Catalyst Design Principles and Reusability Studies

The development of efficient and robust catalysts is paramount for the industrial synthesis of this compound. Key considerations in catalyst design include the integration of multiple functionalities and ensuring the catalyst can be reused over multiple cycles without significant loss of activity.

Multifunctional Catalyst Integration

A study demonstrated the reusability of a polyethyleneimine-immobilized CoCl2 nanoparticle catalyst in a one-step transesterification reaction. The catalyst was used for seven consecutive reactions without a significant decrease in its activity, showcasing its potential for cost-effective and environmentally friendly synthesis. tandfonline.com Another example is the 2%Fe-15% Al0.66DTP/MCF catalyst, which was found to be reusable for four catalytic cycles in the synthesis of n-butyl-p-aminobenzoate. researchgate.net

Thermal Stability and Anti-Leaching Properties

The efficacy and economic viability of catalytic processes in the synthesis of this compound are heavily dependent on the catalyst's thermal stability and its resistance to leaching. A robust catalyst must withstand high reaction temperatures without degradation or loss of active components into the reaction mixture, ensuring consistent performance and product purity over multiple cycles.

Research into the one-pot synthesis of this compound from cinnamyl alcohol and benzoic anhydride has identified promising catalysts with excellent stability. researchgate.net In this two-step process, which involves the trans-esterification of cinnamyl alcohol followed by selective hydrogenation, the choice of catalyst and support is critical. A study comparing various supports, such as ZIF-8, Montmorillonite K-10, and Mesoporous Cellular Foam (MCF), found that ZIF-8 provided the highest activity due to its large surface area and smaller pore size. researchgate.netresearchgate.net

Further investigation into metals for the hydrogenation step led to the development of a palladium-based catalyst supported on ZIF-8. Specifically, a 5% [email protected] catalyst demonstrated not only high activity but also great thermal stability and significant anti-leaching properties. researchgate.net The turn over frequency (TOF) and turn over number (TON) for this catalyst were reported to be 0.058 s⁻¹ and 835, respectively, indicating high efficiency. researchgate.net The catalyst's robustness is a key factor, as it allows for repeated use without a significant drop in performance, which is a crucial aspect of industrial applications.

The improved thermal stability of such catalysts is often attributed to the strong interaction between the metal nanoparticles and the support material. mpg.de Methods like co-precipitation can create precursors that, upon thermal treatment, yield highly dispersed and embedded metal nanoparticles. mpg.de This structure helps to prevent sintering—the agglomeration of metal particles at high temperatures—which is a common cause of catalyst deactivation. mpg.de The stability of catalysts can be evaluated through various means, including long-term performance tests and measuring physical properties after heat treatment. For instance, changes in the water contact angle on a catalyst's surface after exposure to high temperatures can indicate the stability of its surface properties. mdpi.com

Table 1: Performance of 5% [email protected] Catalyst in this compound Synthesis

| Parameter | Value | Significance |

|---|---|---|

| Catalyst | 5% [email protected] | Palladium on a Zeolitic Imidazolate Framework support. researchgate.net |

| Turn Over Frequency (TOF) | 0.058 s⁻¹ | Measures the intrinsic activity of the catalytic sites. researchgate.net |

| Turn Over Number (TON) | 835 | Indicates the total number of moles of reactant converted per mole of catalyst before deactivation. researchgate.net |

| Key Properties | High thermal stability, anti-leaching | Ensures catalyst longevity and product purity. researchgate.net |

Sustainable and Green Catalytic Processes

The development of sustainable and green catalytic processes is a major focus in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com In the context of this compound synthesis, this involves utilizing eco-friendly catalysts and reaction conditions. researchgate.net

Heterogeneous catalysts, such as the [email protected] system, are central to green chemistry principles. researchgate.net Their solid nature facilitates easy separation from the liquid reaction mixture, allowing for catalyst recycling and minimizing contamination of the final product. scrivenerpublishing.com This contrasts with homogeneous catalysts, which are often difficult to recover and can lead to waste from separation processes. researchgate.net The one-pot synthesis of this compound is itself an example of a greener process, as it combines multiple reaction steps, thereby saving energy, time, and resources. researchgate.netresearchgate.net

The pursuit of green chemistry also encourages the use of catalysts derived from abundant and non-toxic materials. scrivenerpublishing.com Research has explored various catalytic systems for esterification and hydrogenation reactions relevant to this compound synthesis. For instance, titanocene(III) complexes have been studied for their potential in designing sustainable catalytic processes. core.ac.uk Another approach involves the use of solid acid catalysts like Cs2.5H0.5PW12O40 supported on K-10 clay, which has been shown to be a robust and reusable catalyst for related benzoylation reactions under solvent-free conditions. researchgate.net

Furthermore, the use of biocatalysis represents a significant step towards sustainable chemical production. diva-portal.org Enzymes can operate under mild conditions of temperature and pressure, often in aqueous media, which drastically reduces the energy consumption and the need for volatile organic solvents. mdpi.comdiva-portal.org While specific applications of enzymes for this compound synthesis are an area of ongoing research, the broader success of biocatalysis in producing esters and amides points to its high potential for developing environmentally benign synthetic routes. diva-portal.org

Table 2: Comparison of Catalytic Approaches for Green Synthesis

| Catalytic System | Key Features | Relevance to Green Chemistry |

|---|---|---|

| Heterogeneous Catalysts ([email protected]) | Solid support, easy separation, reusable. researchgate.net | Reduces waste, simplifies purification, enhances process efficiency. researchgate.netscrivenerpublishing.com |

| Solid Acid Catalysts (Cs-DTP/K-10) | Effective in solvent-free conditions, robust and reusable. researchgate.net | Eliminates the need for potentially harmful organic solvents. researchgate.net |

| Titanium-based Catalysts | Active for esterification reactions. core.ac.ukoup.com | Offers alternative pathways using different metal catalysts. core.ac.uk |

| Biocatalysis (Enzymes) | Operates under mild conditions (temperature, pressure), often in water. diva-portal.org | Lowers energy consumption, uses renewable resources, and reduces hazardous waste. mdpi.comdiva-portal.org |

Advanced Derivatization and Functionalization Strategies for 3 Phenylpropyl Benzoate Scaffolds

Ester Analog Synthesis and Modification

The synthesis of ester analogs of 3-phenylpropyl benzoate (B1203000) can be achieved through various established chemical reactions. One common method involves the esterification of 3-phenylpropan-1-ol with different carboxylic acids or their derivatives. For instance, the Mitsunobu reaction provides a versatile route for creating a C-N bond by reacting aliphatic alcohols like 3-phenylpropan-1-ol with amines, and can also be adapted for the synthesis of esters. acs.org This reaction system demonstrates broad functional group tolerance and proceeds under mild conditions. acs.org

Another approach is the classical double Mannich reaction, which has been used to synthesize analogs with different N-side-chains, including a 3-phenylpropyl N-side-chain. acs.org The resulting bicyclic structures can then undergo esterification with various side-chains. acs.org For example, the reaction of ethyl cyclohexanone-2-carboxylate with formaldehyde (B43269) and 3-phenylpropyl amine yields ethyl 3-(3-phenylpropyl)-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate. acs.org

Modification of the benzoate ester itself can be achieved through reactions like hydrolysis of the ester group, which can be influenced by steric hindrance from the 3-phenylpropyl chain. smolecule.com Additionally, the synthesis of related compounds, such as methyl 4-(3-oxo-3-phenylpropyl)benzoate, involves multi-step processes like condensation and esterification, offering further avenues for structural diversification. smolecule.com

Functionalization of Aromatic and Aliphatic Moieties

The 3-phenylpropyl benzoate scaffold offers two distinct regions for functionalization: the aromatic rings and the aliphatic propyl chain.

Aromatic Functionalization: The aromatic rings of both the benzoate and the phenylpropyl moieties can undergo electrophilic substitution reactions, such as halogenation or nitration. smolecule.com However, the reactivity of the benzoate ester's aromatic ring is reduced by the electron-withdrawing nature of the ester group. smolecule.com Recent advancements have focused on more selective C-H functionalization. For instance, visible-light-promoted, metal-free deoxygenative coupling allows for the heteroarylation of the aliphatic alcohol precursor. nih.gov Furthermore, palladium-catalyzed remote C-H arylation of 2-(2-phenylpropyl)pyridine derivatives has been demonstrated, enabling site-selective functionalization. rsc.org

Aliphatic Functionalization: The aliphatic propyl chain is also amenable to modification. For example, the benzylic C-H bonds can be oxidized to ketones using N-oxyl radical catalysts under aerobic conditions. jst.go.jp Research has also explored the functionalization of aryl alkyl ethers, demonstrating that substituents on the aromatic ring can influence the outcome of these reactions. rsc.org Additionally, methods for the selective silylation of aliphatic C-H bonds are being developed, which could be applied to the propyl chain of this compound derivatives. escholarship.org

Stereoselective Synthesis and Chiral Control in Derivatization

Achieving stereocontrol in the derivatization of this compound is crucial for applications where specific stereoisomers are required.

Visible-light-enabled [4 + 2] cycloadditions have been used to synthesize functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. rsc.org The development of chiral ligands, such as those used in palladium-catalyzed C-H arylation, has enabled enantioselective functionalization of related structures. rsc.org The use of chiral auxiliaries and catalysts in reactions like the Mitsunobu reaction can also induce stereoselectivity. acs.org Furthermore, methods for the enantioresolution of chiral benzyl (B1604629) alcohols after achiral pre-column derivatization have been developed, which could be adapted for the separation of chiral derivatives of this compound. researchgate.net The synthesis of chiral diaryl ethers through NHC-catalyzed atroposelective esterification highlights another strategy for introducing and controlling axial chirality. hznu.edu.cn

Polymerization and Supramolecular Assembly Applications

The this compound scaffold and its derivatives serve as building blocks for the construction of larger, more complex structures through polymerization and supramolecular assembly.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Related Esters (e.g., 3-Phenylpropyl Methacrylate)

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers. The RAFT dispersion polymerization of 3-phenylpropyl methacrylate (B99206) (PPMA) has been successfully demonstrated in both nonpolar and polar media. In nonpolar n-tetradecane, using poly(stearyl methacrylate) (PSMA) as a macro chain transfer agent, block copolymers with narrow molecular weight distributions and tunable compositions were synthesized. acs.orgnih.gov This system allowed for the in-situ formation of various nanoparticle morphologies, including spheres, worms, and vesicles. acs.orgnih.gov

Similarly, RAFT dispersion polymerization of PPMA in ethanol (B145695), using poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) macro-CTAs, also yielded a full spectrum of self-assembled nanoparticles. rsc.orgrsc.orgresearchgate.net Interestingly, these systems can exhibit thermoreversible polymorphism, where changes in temperature can induce morphology transitions, such as a worm-to-sphere transition. rsc.orgrsc.org

Table 1: RAFT Polymerization of 3-Phenylpropyl Methacrylate (PPMA)

| Polymerization Type | Monomer | Stabilizer (Macro-CTA) | Solvent | Resulting Morphologies | Key Findings |

|---|---|---|---|---|---|

| Dispersion | 3-Phenylpropyl Methacrylate (PPMA) | Poly(stearyl methacrylate) (PSMA) | n-Tetradecane | Spheres, Worms, Vesicles | Tunable compositions and nanoparticle phases. acs.orgnih.gov |

| Dispersion | 3-Phenylpropyl Methacrylate (PPMA) | Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) | Ethanol | Spheres, Worms, Polymersomes | Thermoreversible morphology transitions. rsc.orgrsc.orgresearchgate.net |

Dendrimer Synthesis Incorporating Phenylpropyl Units

The 3-phenylpropyl unit has been incorporated into the structure of dendrimers, which are highly branched, well-defined macromolecules. Libraries of phenylpropyl ether-based supramolecular dendrimers have been synthesized using a convergent iterative strategy. nih.govresearchgate.net These dendrons, with varying substitution patterns on the phenyl ring, self-assemble into a variety of periodic and quasi-periodic structures. nih.gov The use of the more flexible 3-phenylpropyl ether repeat units, compared to benzyl ether homologues, facilitates a simpler synthetic strategy and leads to faster self-assembly dynamics and lower transition temperatures. nih.govresearchgate.net These dendrimers can be synthesized using either a divergent or convergent approach, allowing for the creation of monodisperse, structure-controlled macromolecules. scispace.comnih.gov

Reactivity and Reaction Mechanism Studies of 3 Phenylpropyl Benzoate and Its Derivatives

Radical Reaction Pathways and Intermediates (e.g., 3-Phenylpropyl Radicals)

The study of radical reactions involving 3-phenylpropyl benzoate (B1203000) and its associated intermediates, such as the 3-phenylpropyl radical, provides insight into its stability and reactivity.

Computational studies using density functional theory (DFT) and G3-type calculations have been performed on substituted 3-phenylpropyl radicals to determine the competition between fragmentation and cyclization reactions. These studies indicate that cyclization is generally the more favored pathway, except in cases where fragmentation leads to highly stabilized benzylic species. The energy barriers for these cyclization reactions are primarily influenced by the stability of the reactant radical and, to a lesser extent, by steric factors.

An example of a radical reaction involving 3-phenylpropyl benzoate is its aerobic oxidation. In a study utilizing N-oxyl radical catalysts, this compound was oxidized to the corresponding ketone in a 78% yield. This transformation proceeds through a radical mechanism, demonstrating the susceptibility of the benzylic C-H bonds to radical abstraction.

Furthermore, the formation of the 3-phenylpropyl radical is a key step in various reactions. For instance, in metal-free deoxygenative coupling reactions, the radical anion of a benzoate ester can undergo β-scission to produce an alkyl radical. This radical can then participate in subsequent bond-forming reactions. The interplay between different radical pathways is crucial in determining the final product distribution.

Cross-Coupling and Cross-Electrophile Coupling Reactions (e.g., C(sp2)–C(sp3) Cross-Electrophile Coupling)

Cross-electrophile coupling (CEC) has emerged as a powerful tool for the formation of carbon-carbon bonds, and derivatives of this compound are frequently synthesized using these methods. These reactions typically involve the nickel-catalyzed coupling of two electrophilic partners, such as an aryl halide and an alkyl halide, in the presence of a reductant.

A significant application of this methodology is the synthesis of substituted benzoates. For example, the nickel-catalyzed cross-electrophile coupling of ethyl 4-bromobenzoate (B14158574) with (3-bromopropyl)benzene (B42933) or (3-iodopropyl)benzene yields ethyl 4-(3-phenylpropyl)benzoate. Similarly, methyl 4-(3-phenylpropyl)benzoate has been synthesized from methyl 4-bromobenzoate and (3-chloropropyl)benzene using a dual catalytic system comprising a Ni catalyst and a Co cocatalyst.

These reactions are notable for their tolerance of a wide range of functional groups and their applicability to the synthesis of complex molecules. The choice of ligand, reductant, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, the use of spiro-bidentate-pyox ligands in nickel-catalyzed cross-electrophile coupling has been shown to be effective. Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle or involve the in situ formation of an organozinc intermediate followed by a traditional cross-coupling pathway.

| Aryl Halide | Alkyl Halide | Catalyst/Ligand | Reductant | Solvent | Product | Yield (%) | Reference |

| Ethyl 4-bromobenzoate | (3-Bromopropyl)benzene | NiBr2 / L1d | Mn | DMPU | Ethyl 4-(3-phenylpropyl)benzoate | 91 | |

| Methyl 4-bromobenzoate | (3-Chloropropyl)benzene | (dtbbpy)NiIIBr2 / CoII(Pc) | TDAE | THF | Methyl 4-(3-phenylpropyl)benzoate | 85 | |

| 2-Bromotoluene | 1-Bromo-3-phenylpropane | (dtbbpy)NiIIBr2 / CoII(Pc) | TDAE | THF | 1-Methyl-2-(3-phenylpropyl)benzene | 82 | |

| 4-Bromoanisole | 1-Bromo-3-phenylpropane | (dtbbpy)NiIIBr2 / CoII(Pc) | TDAE | THF | 1-Methoxy-4-(3-phenylpropyl)benzene | 95 |

Cyclization and Ring-Opening Processes

This compound and its derivatives can participate in various cyclization and ring-opening reactions, leading to the formation of diverse cyclic and acyclic structures.

As mentioned previously, computational studies have shown that the 3-phenylpropyl radical, a key intermediate, readily undergoes cyclization. This intramolecular process is often favored over fragmentation. This reactivity is harnessed in synthetic methodologies, such as the photoredox-catalyzed intramolecular fluoroalkylarylation of unactivated alkenes, which can lead to the formation of tetralin derivatives.

Ring-opening reactions of strained ring systems can also be employed to generate precursors for 3-phenylpropyl derivatives or to synthesize more complex molecules. For example, the ring-opening of cyclopropane (B1198618) derivatives is a well-established method in organic synthesis. These reactions can proceed through radical or ionic pathways, depending on the substituents and reaction conditions. In one instance, a tandem Diels-Alder-lactone formation process was used to create a complex polycyclic structure which, upon polymerization, yielded a polymer with a pendant phenylpropyl group.

Role in Enzyme Inhibition Mechanisms (e.g., Metalloendopeptidases EC 3.4.24.15 and 3.4.24.16)

Derivatives of this compound, particularly those incorporating a carboxyl group and peptide moieties, have been extensively studied as potent inhibitors of metalloendopeptidases, specifically thimet oligopeptidase (TOP, EC 3.4.24.15) and neurolysin (EC 3.4.24.16). These enzymes play crucial roles in the metabolism of neuropeptides.

The inhibitory activity of these compounds is attributed to the N-(1-carboxy-3-phenylpropyl) group, which mimics the transition state of peptide hydrolysis. The carboxyl group coordinates with the active site zinc atom of the enzyme, while the phenylpropyl moiety interacts with a hydrophobic pocket (the S1 subsite), significantly enhancing binding affinity.

One of the most widely studied inhibitors is N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate. This compound is a potent competitive inhibitor of TOP with a Ki value of 16 nM. The peptide portion of the inhibitor interacts with the substrate recognition sites of the enzyme, further contributing to its potency and specificity.

Researchers have synthesized and evaluated a variety of analogs to probe the structure-activity relationship and to develop more stable and selective inhibitors. For instance, replacing the scissile Ala-Tyr bond with β-amino acids rendered the inhibitors resistant to cleavage by another metalloendopeptidase, neprilysin (EC 3.4.24.11), thus improving their in vivo stability. Some of these β-amino acid-containing analogs also exhibited selective inhibition of either TOP or neurolysin.

| Inhibitor | Target Enzyme(s) | Inhibition Constant (Ki) | Key Structural Features | Reference |

| N-[1(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate | Thimet Oligopeptidase (EC 3.4.24.15) | 16 nM | N-(1-carboxy-3-phenylpropyl) group, peptide sequence | |

| N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Aib-Tyr-p-aminobenzoate (JA-2) | Metalloendopeptidases EC 3.4.24.15 and EC 3.4.24.16 | Not specified | Aib substitution for potential increased stability | |

| N-[1-(R,S)-carboxy-3-phenylpropyl]-β-amino acid analogs | Thimet Oligopeptidase (EC 3.4.24.15), Neurolysin (EC 3.4.24.16) | Low micromolar range | β-amino acid substitution for resistance to proteolysis |

Electrochemical Reactivity Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), have been employed to investigate the redox properties of this compound and related compounds. These studies provide valuable information about the electron transfer processes and the stability of the resulting radical ions.

Cyclic voltammetry of 3-phenylpropyl bromide, a related alkyl halide, revealed a reduction peak at -2.70 V versus a saturated calomel (B162337) electrode (SCE), with an onset potential of -2.4 V. This indicates that the 3-phenylpropyl group can be electrochemically reduced to form the corresponding radical.

Studies on aromatic esters, such as phenyl benzoate, have shown that the reduction potential is sensitive to the reaction medium. For instance, the reduction potential of phenyl benzoate shifts significantly in the presence of a Lewis acid, indicating complexation of the carbonyl oxygen. Similar effects could be expected for this compound.

The electrochemical behavior of various aromatic and heteroaromatic esters has been investigated to determine their diffusion coefficients and standard electron-transfer rate coefficients. While a specific CV for this compound is not detailed in the provided search results, the general principles from studies on other esters are applicable. For example, the cyclic voltammogram of a disubstituted pyridine (B92270) diester shows a reduction peak, and the presence of oxygen can alter the voltammetric response due to the reaction of the electrochemically generated superoxide (B77818) with the ester. These studies provide a framework for understanding the potential electrochemical reactivity of this compound.

Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-phenylpropyl benzoate (B1203000). Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the connectivity and chemical environment of each atom can be mapped.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the 3-phenylpropyl benzoate molecule. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals a distinct set of signals corresponding to the aromatic protons of the benzoate and phenylpropyl moieties, as well as the aliphatic protons of the propyl chain.

The aromatic region of the spectrum shows signals for the ten protons of the two phenyl rings. The protons on the benzoate ring typically appear further downfield due to the deshielding effect of the adjacent carbonyl group. Specifically, the two ortho protons (H-2, H-6) are observed as a multiplet or doublet around 8.04 ppm, the single para proton (H-4) as a triplet around 7.55 ppm, and the two meta protons (H-3, H-5) as a triplet around 7.44 ppm. The five protons of the phenyl group on the propyl chain appear as a multiplet between 7.18 and 7.32 ppm.

The aliphatic protons of the 3-phenylpropyl chain are clearly resolved. The two protons (H-1') attached to the ester oxygen are observed as a triplet at approximately 4.34 ppm. The benzylic protons (H-3'), adjacent to the terminal phenyl group, appear as a triplet around 2.80 ppm. The central methylene (B1212753) protons (H-2') resonate as a quintet or multiplet around 2.12 ppm, showing coupling to both adjacent methylene groups.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 (Benzoate) | ~8.04 | d | ~7.2 |

| H-4 (Benzoate) | ~7.55 | t | ~7.2 |

| H-3, H-5 (Benzoate) | ~7.44 | t | ~7.2 |

| H-2" to H-6" (Phenyl) | ~7.18-7.32 | m | - |

| H-1' (CH₂) | ~4.34 | t | ~6.6 |

| H-3' (CH₂) | ~2.80 | t | ~7.8 |

| H-2' (CH₂) | ~2.12 | quint | ~6.6 |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for this compound shows 11 distinct signals, accounting for all 16 carbon atoms, with some aromatic carbons being chemically equivalent.

The most downfield signal corresponds to the ester carbonyl carbon (C=O) at approximately 166.5 ppm. The aromatic carbons resonate in the region of 125-142 ppm. The quaternary carbon of the phenylpropyl group (C-1") typically appears around 141.5 ppm, while the quaternary carbon of the benzoate group (C-1) is found near 130.3 ppm. The remaining aromatic carbons of both rings produce signals between 125.9 and 132.9 ppm.

In the aliphatic region, the carbon attached to the ester oxygen (C-1') is observed around 64.9 ppm. The benzylic carbon (C-3') appears at approximately 32.3 ppm, and the central methylene carbon (C-2') is found furthest upfield at about 30.2 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Carbonyl) | ~166.5 |

| C-1" (Quaternary Phenyl) | ~141.5 |

| C-4 (Para Benzoate) | ~132.9 |

| C-1 (Quaternary Benzoate) | ~130.3 |

| C-2, C-6 (Ortho Benzoate) | ~129.6 |

| C-2", C-6" / C-3", C-5" (Phenyl) | ~128.5 |

| C-4" (Para Phenyl) | ~128.4 |

| C-3, C-5 (Meta Benzoate) | ~128.3 |

| C-1' (OCH₂) | ~64.9 |

| C-3' (Benzylic CH₂) | ~32.3 |

| C-2' (Central CH₂) | ~30.2 |

Advanced 2D NMR Techniques (e.g., COSY, H/C Correlation)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Strong cross-peaks would be expected between the adjacent methylene protons of the propyl chain: H-1' with H-2', and H-2' with H-3'. Similarly, correlations between the ortho, meta, and para protons on the benzoate ring (H-2/H-3 and H-3/H-4) would confirm their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the ¹H signal at ~4.34 ppm to the ¹³C signal at ~64.9 ppm (C-1'), and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different parts of the molecule. Key expected correlations would include the H-1' protons (~4.34 ppm) to the ester carbonyl carbon (~166.5 ppm) and the quaternary benzoate carbon C-1 (~130.3 ppm). Additionally, the benzylic H-3' protons (~2.80 ppm) would show a correlation to the quaternary phenyl carbon C-1" (~141.5 ppm).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups and bond vibrations within the this compound molecule, providing a characteristic "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester. The most prominent feature is the intense carbonyl (C=O) stretching band, which appears in the range of 1715-1730 cm⁻¹. The aromatic nature of the compound is confirmed by C-H stretching vibrations for the sp²-hybridized carbons of the phenyl rings, typically appearing just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). In contrast, the aliphatic C-H stretching of the propyl chain is observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Two distinct C-O stretching vibrations associated with the ester group are also present: the C(=O)-O stretch around 1270-1280 cm⁻¹ and the O-C-C stretch near 1110-1120 cm⁻¹. Aromatic C=C stretching vibrations within the rings give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the monosubstituted phenyl rings produce strong bands in the 690-750 cm⁻¹ range, which are diagnostic for the substitution pattern.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3080-3030 | C-H Stretch | Aromatic (sp²) | Medium-Weak |

| ~2960-2850 | C-H Stretch | Aliphatic (sp³) | Medium |

| ~1720 | C=O Stretch | Ester Carbonyl | Strong |

| ~1600, 1585, 1450 | C=C Stretch | Aromatic Ring | Medium |

| ~1275 | C(=O)-O Stretch | Ester | Strong |

| ~1115 | O-C-C Stretch | Ester | Strong |

| ~710, 695 | C-H Out-of-plane Bend | Monosubstituted Ring | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a very strong and sharp Raman band corresponding to the symmetric "ring breathing" mode of the monosubstituted benzene (B151609) rings is expected around 1000 cm⁻¹.

The aromatic C=C stretching vibrations also give strong bands in the Raman spectrum, particularly in the 1580-1610 cm⁻¹ region. The carbonyl C=O stretch, while intense in the IR, typically appears as a weaker band in the Raman spectrum around 1715-1730 cm⁻¹. Aliphatic C-H stretching and bending modes are also observable but are generally weaker than the aromatic signals. The symmetric nature of the C-C bonds in the aromatic rings makes their vibrations particularly Raman-active, making it a powerful tool for analyzing the aromatic portions of the molecule.

Interactive Data Table: Expected FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3060 | C-H Stretch | Aromatic (sp²) | Strong |

| ~2930 | C-H Stretch | Aliphatic (sp³) | Medium |

| ~1720 | C=O Stretch | Ester Carbonyl | Weak-Medium |

| ~1605 | C=C Stretch | Aromatic Ring | Strong |

| ~1030 | C-H In-plane Bend | Aromatic Ring | Medium |

| ~1000 | Ring Breathing | Monosubstituted Ring | Very Strong |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₆H₁₆O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity with a high degree of confidence.

The fragmentation of this compound under HRMS conditions (e.g., using techniques like Electrospray Ionization - ESI) would provide valuable structural information. Common fragmentation pathways for esters include cleavage of the ester bond. For this compound, key fragmentation events would likely involve:

Loss of the 3-phenylpropoxy group: Leading to the formation of a benzoyl cation.

Loss of the benzoyl group: Resulting in a 3-phenylpropyl cation.

Rearrangement reactions: Such as McLafferty rearrangement, if applicable.

By analyzing the accurate masses of these fragment ions, their elemental compositions can be determined, further corroborating the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. In GC-MS, the sample is first separated based on its boiling point and polarity in a gas chromatograph, and then the separated components are introduced into a mass spectrometer for detection and identification.

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nih.gov The major fragments observed in the GC-MS analysis of this compound are summarized in the table below. nih.gov

Table 1: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Representation |

|---|---|---|

| 240 | [M]⁺ (Molecular Ion) | C₁₆H₁₆O₂⁺ |

| 118 | [C₉H₁₀]⁺ | Tropylium ion rearrangement from phenylpropyl moiety |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Data sourced from PubChem CID 346273 nih.gov

The base peak at m/z 118 likely arises from a rearrangement of the 3-phenylpropyl portion of the molecule. The prominent peak at m/z 105 is characteristic of the benzoyl cation, a common fragment in benzoate esters. The presence of the molecular ion peak at m/z 240 confirms the molecular weight of the compound.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Powder XRD (PXRD) is used to characterize the crystalline form of a bulk sample. The resulting diffractogram is a fingerprint of the crystalline solid and can be used for phase identification and to assess sample purity. For benzoate-containing compounds, PXRD is a valuable tool for distinguishing between different crystalline forms (polymorphs) or solvates, which may have different physical properties. researchgate.net

Electron Microscopy (SEM, TEM) for Morphological and Nanostructure Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample. For a crystalline sample of this compound, SEM could be used to study the crystal habit (the external shape of the crystals), surface topography, and particle size distribution. Images from SEM analysis of sodium benzoate reveal details about its surface morphology. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of a material. While less common for the analysis of small organic molecules like this compound, TEM could be employed if the compound is part of a nanocomposite material or if it forms specific nanostructures.

The application of these techniques would be particularly relevant if this compound were used in materials science applications, for instance, as a component in a polymer blend or a formulation where its dispersion and morphology are critical.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.com This technique is used to determine the thermal stability of a material and to study its decomposition behavior. intertek.com

A TGA analysis of this compound would reveal the temperature at which it begins to decompose. intertek.com Studies on aromatic esters have shown that their thermal stability is influenced by their molecular structure. mdpi.comresearchgate.net For this compound, the TGA curve would likely show a single-step or multi-step decomposition process. The onset temperature of weight loss would indicate the limit of its thermal stability. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation.

Table 2: Expected TGA Parameters for a Typical Aromatic Ester

| Parameter | Description |

|---|---|

| Onset Decomposition Temperature (T_onset) | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of weight loss is maximal. |

| Residue at End Temperature | The percentage of mass remaining at the end of the analysis. |

The data obtained from TGA is crucial for determining the processing and application temperatures for this compound, particularly if it is to be used in materials that are subjected to high temperatures.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the scale of the separation and the required level of purity, with Thin Layer Chromatography (TLC) often used for rapid qualitative analysis, High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, and Flash Column Chromatography for preparative purification.

Thin Layer Chromatography is a widely used analytical technique for monitoring the progress of chemical reactions and identifying compounds in a mixture. For this compound, TLC is effective for a quick assessment of its presence and for determining an appropriate solvent system for larger-scale purification via column chromatography.

Detailed Research Findings: In a typical TLC analysis for aromatic esters like this compound, a silica (B1680970) gel plate is used as the stationary phase. rsc.org The plate is spotted with the sample and developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Due to its ester functional group and phenyl rings, this compound is a moderately polar compound. A common mobile phase for such compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.5 for optimal separation. Visualization of the spots can be achieved under UV light (at 254 nm) due to the aromatic rings, or by staining with a developing agent like potassium permanganate.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates. rsc.org |

| Mobile Phase | Toluene:Acetone:Methanol (B129727):Ammonia (8:3:3:0.1 by volume) has been used for related benzoate compounds. rsc.org A common alternative is a mixture of hexane and ethyl acetate. |

| Development | In a sealed chamber saturated with the mobile phase vapor. |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate). |

| Retention Factor (Rf) | Varies with the exact solvent system; typically adjusted to be in the range of 0.3-0.5 for the target compound. |

High-Performance Liquid Chromatography is a premier technique for the quantitative analysis and purity determination of this compound. It offers high resolution, sensitivity, and reproducibility.

Detailed Research Findings: A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com This method utilizes a C18 stationary phase, which is hydrophobic, and a polar mobile phase. The separation mechanism involves the hydrophobic interaction between the analyte and the stationary phase. The compound is eluted by a mobile phase typically consisting of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Detection is commonly performed using a UV detector, as the benzene rings in the molecule absorb UV light. usda.gov

| Parameter | Value/Description |

| Mode | Reverse Phase (RP). sielc.com |

| Column | Newcrom R1 or other C18 columns. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water, with phosphoric acid. sielc.com For MS-compatible applications, formic acid is substituted for phosphoric acid. sielc.com |

| Detection | UV detector (e.g., at 254 nm or 280 nm). usda.gov |

| Application | Quantitative analysis, purity assessment, and preparative separation for impurity isolation. sielc.com |

For the purification of this compound on a preparative scale (from milligrams to grams), flash column chromatography is the method of choice. It is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation process.

Detailed Research Findings: The purification of this compound is commonly achieved using silica gel as the stationary phase. beilstein-journals.org The selection of an appropriate mobile phase (eluent) is crucial and is typically determined by preliminary TLC analysis. A solvent system of hexane and ethyl acetate is frequently employed for esters of similar polarity. beilstein-journals.org The process begins with packing a column with silica gel (typically 40-63 µm particle size). orgsyn.org The crude product is then loaded onto the top of the column, and the eluent is passed through under pressure. orgsyn.org Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure this compound. The solvent polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to improve separation from impurities. rochester.edu

| Parameter | Description |

| Technique | Flash Column Chromatography. orgsyn.org |

| Stationary Phase | Silica gel (particle size 40-63 µm). orgsyn.org |

| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate is common for benzoate esters, with ratios such as 2:1 or 1:1 being used depending on impurity polarity. beilstein-journals.org |

| Loading Method | The crude sample can be dissolved in a minimum amount of solvent and loaded directly, or adsorbed onto a small amount of silica gel and loaded as a solid. rochester.edu |

| Elution | Positive pressure is applied to achieve a rapid flow rate. Elution can be isocratic or gradient. orgsyn.orgrochester.edu |

| Application | Preparative purification of this compound from reaction byproducts and starting materials. |

Computational Chemistry and Theoretical Studies of 3 Phenylpropyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a given molecular system.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. DFT is widely used to predict the optimized molecular geometry, bond lengths, bond angles, and various electronic properties.

For 3-phenylpropyl benzoate (B1203000) itself, a DFT calculation would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, electronic properties such as the dipole moment, polarizability, and electrostatic potential map could be calculated to understand its charge distribution and intermolecular interaction potential.

Table 7.1.1: Calculated Molecular Properties of 3-Phenylpropyl Benzoate

| Property | Calculated Value |

|---|---|

| Optimized Molecular Geometry | Data not available in published literature |

| Key Bond Lengths (Å) | Data not available in published literature |

| Key Bond Angles (°) | Data not available in published literature |

| Dipole Moment (Debye) | Data not available in published literature |

Molecular Orbital Analysis (HOMO-LUMO, Natural Bond Orbital - NBO)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular interactions by transforming the canonical molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.denih.gov NBO analysis provides insights into donor-acceptor interactions, which can explain the stability arising from electron delocalization. rsc.org

Specific HOMO-LUMO energy values and NBO analysis for this compound have not been reported in the surveyed literature.

Table 7.1.2: Molecular Orbital Parameters for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| HOMO-LUMO Energy Gap | Data not available in published literature |

Reactivity Descriptors (Fukui Functions, Chemical Hardness, Electronegativity)

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Fukui Functions (f(r)) are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors provide a quantitative basis for understanding and predicting chemical reactions. No published studies have reported these specific reactivity descriptors for this compound.

Table 7.1.3: Global Reactivity Descriptors for this compound

| Descriptor | Calculated Value |

|---|---|

| Electronegativity (χ) | Data not available in published literature |

| Chemical Hardness (η) | Data not available in published literature |

| Chemical Potential (μ) | Data not available in published literature |

| Global Softness (S) | Data not available in published literature |

First-Order Hyperpolarizability and Non-linear Optical Properties

Molecules with specific electronic characteristics, such as large dipole moments and extended π-electron systems, can exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Compounds with high β values are of interest for applications in optoelectronics. Quantum chemical calculations can predict these properties, guiding the design of new NLO materials. There is no available literature detailing the calculation of the first-order hyperpolarizability or the NLO properties of this compound.

Table 7.1.4: Non-linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Static First-Order Hyperpolarizability (β₀) | Data not available in published literature |

| Total Dipole Moment (μ) | Data not available in published literature |

Basis Set and Functional Selection Strategies (e.g., B3LYP, M06, 6-31G(d,p))

The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method (functional) and the basis set.

Functionals: These are approximations to the exchange-correlation energy in DFT. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. The M06 suite of functionals is known for its good performance across a broad range of applications, including non-covalent interactions.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p), are commonly used. This notation indicates that the core orbitals are described by 6 basis functions, and the valence orbitals are split into two parts (3 and 1 basis functions). The (d,p) notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing bonding anisotropy.

The selection of an appropriate functional and basis set is a critical step in designing a computational study. The choice depends on the specific properties being investigated and the desired level of accuracy, balanced against computational resources. For a molecule like this compound, a common approach would be to perform geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31G(d,p).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and thermodynamic properties of a molecule. nih.govacs.org

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study its interactions with other molecules, such as in a fragrance formulation or within a biological system.

Calculate properties like the radius of gyration and diffusion coefficients.

To perform an MD simulation, a force field (a set of parameters describing the potential energy of the system) must be chosen. Common force fields for organic molecules include AMBER, CHARMM, and OPLS. The simulation would involve placing the molecule in a simulation box, often with explicit solvent molecules, and then running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena. dnu.dp.ua

Currently, there are no specific molecular dynamics simulation studies focused on this compound in the published scientific literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of chemical reactions, including the synthesis of this compound. While specific DFT studies on the synthesis of this compound are not extensively documented, the mechanism can be inferred from computational studies on analogous acid-catalyzed esterification reactions, such as the formation of other benzoate esters.

The synthesis of this compound from 3-phenyl-1-propanol (B195566) and benzoic acid is typically acid-catalyzed. DFT calculations on similar esterification reactions reveal a multi-step mechanism. The process is initiated by the protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the hydroxyl group of 3-phenyl-1-propanol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

A DFT study on the acid-catalyzed esterification of benzoic acid has shown that the initial protonation of the carboxylic acid is the rate-controlling step, with a calculated activation energy in the range of 4–10 kcal mol−1 rsc.org. Following this, the acylium ion that is generated reacts spontaneously with two alcohol molecules in what is described as a trimolecular reaction to form the neutral ester product rsc.org. Kinetic studies of the esterification of benzoic acid with 1-butanol (B46404) have determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ∙mol−1, respectively dnu.dp.ua.

Table 1: Calculated Activation Energies for a Related Acid-Catalyzed Esterification Reaction

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of Carboxylic Acid | 4-10 |

| 2 | Nucleophilic Attack by Alcohol | Lower than Step 1 |

| 3 | Proton Transfer | Low Barrier |

| 4 | Water Elimination | Lower than Step 1 |

| 5 | Deprotonation of Ester | Low Barrier |

Data adapted from a DFT study on a related benzoic acid esterification. rsc.org

In Silico Catalyst Design and Optimization

The principles of in silico catalyst design can be applied to develop and optimize catalysts for the synthesis of this compound. The goal is to identify catalyst structures that lower the activation energy of the rate-determining step, thereby increasing the reaction rate and efficiency. This is particularly relevant for the development of solid acid catalysts, which offer advantages in terms of separation and reusability over traditional homogeneous catalysts.

Computational screening can be employed to evaluate a large number of potential catalyst materials. This involves building computational models of the catalyst surfaces and the reacting molecules (3-phenyl-1-propanol and benzoic acid). DFT calculations can then be used to model the adsorption of the reactants onto the catalyst surface and the subsequent chemical transformations.

Key parameters that are computationally investigated in catalyst design include:

Adsorption Energies: The strength of the interaction between the reactants and the catalyst surface.

Acid Site Strength and Nature: The design of Brønsted and Lewis acid sites to efficiently activate the reactants.

Pore Structure: For porous catalysts, ensuring that the pore size and shape allow for the diffusion of reactants and products.

For the synthesis of benzoate esters, various solid acid catalysts have been explored experimentally, including zirconium-based catalysts. A study on the esterification of benzoic acid with methanol (B129727) found that a zirconium-titanium solid acid catalyst with a honeycomb structure exhibited high catalytic activity mdpi.com. The mechanism is thought to involve the binding of the carboxylate to the catalyst, facilitating the activation of the carbonyl group mdpi.com. Other solid acid catalysts, such as silica-based solid acids and heteropolyacids, have also been shown to be effective for esterification reactions mdpi.comiitm.ac.in. While these studies are experimental, the findings provide a basis for computational investigations to further refine these catalytic systems. For instance, DFT calculations could be used to understand the role of the different metal centers and support materials in enhancing catalytic activity and selectivity.

Table 2: Key Parameters in the In Silico Design of Solid Acid Catalysts for Esterification

| Parameter | Computational Method | Desired Outcome for High Catalytic Activity |

|---|---|---|

| Reactant Adsorption Energy | DFT | Optimal binding: strong enough to activate reactants, but weak enough to allow product desorption. |

| Transition State Energy | DFT | Lowered activation energy for the rate-determining step (e.g., nucleophilic attack). |

| Acid Site Characterization | DFT | High concentration of accessible and strong Brønsted or Lewis acid sites. |

| Product Desorption Energy | DFT | Low energy barrier for product release from the catalyst surface. |

| Catalyst Stability | Molecular Dynamics | High thermal and chemical stability under reaction conditions. |

Homology Modeling and Molecular Docking Studies (for related biological interactions)

As this compound is a fragrance compound, its biological activity is likely initiated by its interaction with olfactory receptors (ORs) or odorant-binding proteins (OBPs) in the olfactory system. Since the experimental three-dimensional structures of most ORs and OBPs are not available, homology modeling and molecular docking are powerful computational techniques to predict these interactions.